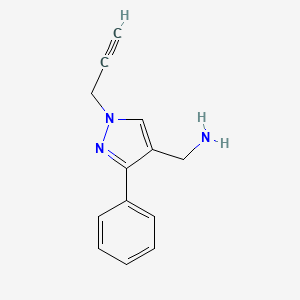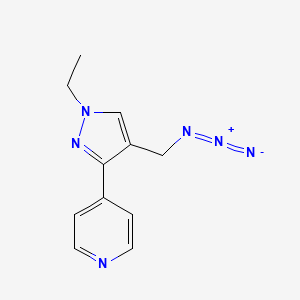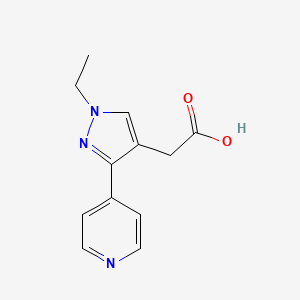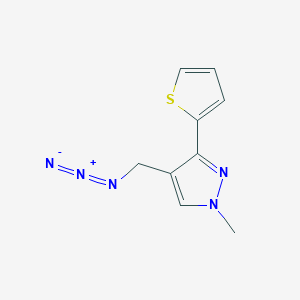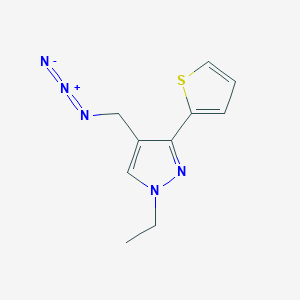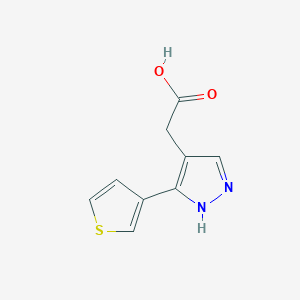
1-etil-3-(piridin-3-il)-1H-pirazol-5-carboximidamida
Descripción general
Descripción
1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboximidamide is a useful research compound. Its molecular formula is C11H13N5 and its molecular weight is 215.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboximidamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboximidamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad Antifibrótica
El compuesto ha sido estudiado por sus posibles actividades antifibróticas. En química medicinal, la porción de pirimidina, que está estructuralmente relacionada con “1-etil-3-(piridin-3-il)-1H-pirazol-5-carboximidamida”, se ha utilizado en el diseño de fármacos dirigidos a enfermedades fibróticas . Estos compuestos han mostrado promesa en la inhibición de la expresión de colágeno y el contenido de hidroxiprolina en el medio de cultivo celular, lo que indica un posible desarrollo como nuevos fármacos antifibróticos.
Propiedades Antimicrobianas
Los derivados de pirimidina, que comparten una similitud central con el compuesto en cuestión, se sabe que exhiben actividades antimicrobianas . Esto sugiere que “this compound” podría explorarse por su eficacia contra diversas infecciones microbianas, lo que podría conducir a nuevos tratamientos para enfermedades bacterianas y fúngicas.
Usos Antivirales
El motivo estructural de la pirimidina también se asocia con propiedades antivirales . Por extensión, “this compound” podría investigarse por su posible uso en la lucha contra las infecciones virales, contribuyendo al desarrollo de nuevos medicamentos antivirales.
Potencial Antitumoral
Se ha informado que los compuestos que contienen estructuras de pirimidina poseen actividades antitumorales . Por lo tanto, “this compound” puede tener aplicaciones en la investigación del cáncer, particularmente en la síntesis de nuevos agentes quimioterapéuticos.
Inhibición Enzimática
El compuesto podría investigarse por su papel en la inhibición enzimática. Los derivados de pirimidina se han utilizado para inhibir las prolil 4-hidroxilasas de colágeno, que participan en la síntesis de colágeno . Esto sugiere posibles aplicaciones en el tratamiento de enfermedades donde la síntesis de colágeno necesita ser controlada o reducida.
Química Medicinal
“this compound” puede servir como un intermedio clave en la síntesis de varios compuestos heterocíclicos con posibles actividades biológicas. Su estructura permite la construcción de nuevas bibliotecas de compuestos que son cruciales en el descubrimiento de nuevos fármacos .
Análisis Bioquímico
Biochemical Properties
1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboximidamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating their activity. The nature of these interactions can vary, with some being covalent and others non-covalent. These interactions can lead to changes in the conformation and activity of the enzymes, thereby influencing the overall biochemical reactions in which they are involved .
Cellular Effects
The effects of 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboximidamide on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of key signaling pathways, such as the MAPK and PI3K/Akt pathways, which are crucial for cell survival, proliferation, and differentiation. Additionally, 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboximidamide can alter gene expression patterns, leading to changes in the production of proteins involved in various cellular processes .
Molecular Mechanism
The molecular mechanism of action of 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboximidamide involves several key steps. At the molecular level, this compound can bind to specific biomolecules, such as enzymes or receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboximidamide can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboximidamide can change over time. This compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboximidamide is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its activity. Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in cell signaling, gene expression, and metabolic activity .
Dosage Effects in Animal Models
The effects of 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboximidamide can vary with different dosages in animal models. At low doses, this compound may have minimal effects, while at higher doses, it can exert significant biological activity. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboximidamide can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes.
Metabolic Pathways
1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboximidamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, influencing metabolic flux and metabolite levels. For instance, this compound can inhibit or activate enzymes involved in the synthesis or degradation of key metabolites, leading to changes in their concentrations. These interactions can have significant effects on overall cellular metabolism and energy production .
Transport and Distribution
The transport and distribution of 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboximidamide within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins, influencing its localization and accumulation within different cellular compartments. The distribution of 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboximidamide can affect its activity and function, as it may interact with different biomolecules depending on its localization .
Subcellular Localization
The subcellular localization of 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboximidamide is an important factor that influences its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may be localized to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can affect energy production and metabolic activity .
Propiedades
IUPAC Name |
2-ethyl-5-pyridin-3-ylpyrazole-3-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5/c1-2-16-10(11(12)13)6-9(15-16)8-4-3-5-14-7-8/h3-7H,2H2,1H3,(H3,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOKPYZRYGNOUGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C2=CN=CC=C2)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



